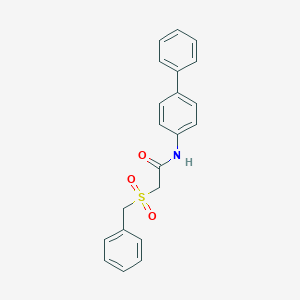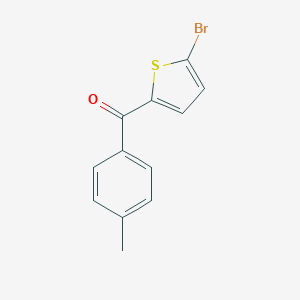
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide is a complex organic compound characterized by the presence of an adamantyl group and a morpholinosulfonyl phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide typically involves the reaction of 1-adamantanol with 4-bromophenol in the presence of an acid catalyst such as sulfuric acid or methanesulfonic acid. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours . Another method involves the use of an acidic ion-exchange resin as a catalyst, which allows the reaction to proceed without the need for solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the adamantyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The morpholinosulfonyl phenyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-adamantyl)-4-methylphenol: A derivative of adamantylphenol, used in the synthesis of other complex molecules.
2-(1-adamantyl)-4-bromophenol: An intermediate in the synthesis of adapalene, a drug used in dermatology.
Uniqueness
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide is unique due to the presence of both the adamantyl and morpholinosulfonyl phenyl groups, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.
Eigenschaften
Molekularformel |
C22H30N2O4S |
|---|---|
Molekulargewicht |
418.6g/mol |
IUPAC-Name |
2-(1-adamantyl)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H30N2O4S/c25-21(15-22-12-16-9-17(13-22)11-18(10-16)14-22)23-19-1-3-20(4-2-19)29(26,27)24-5-7-28-8-6-24/h1-4,16-18H,5-15H2,(H,23,25) |
InChI-Schlüssel |
GPFKOSLUODZQGX-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)
![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)

![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)

![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B496673.png)


![2-Ethoxy-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496680.png)
![2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one](/img/structure/B496681.png)
![N-(2,6-dimethylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496684.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496685.png)

